
N~1~-(5-Azido-2-nitrophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(5-Azido-2-nitrophenyl)ethane-1,2-diamine is a chemical compound characterized by the presence of azido and nitro functional groups attached to a phenyl ring, along with an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-Azido-2-nitrophenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the nitration of a suitable phenyl precursor, followed by azidation and subsequent coupling with ethane-1,2-diamine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of N1-(5-Azido-2-nitrophenyl)ethane-1,2-diamine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(5-Azido-2-nitrophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine, and the azido group can be reduced to an amine as well.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N~1~-(5-Azido-2-nitrophenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-(5-Azido-2-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(5-Amino-2-nitrophenyl)ethane-1,2-diamine
- N~1~-(5-Azido-2-hydroxyphenyl)ethane-1,2-diamine
- N~1~-(5-Azido-2-methylphenyl)ethane-1,2-diamine
Uniqueness
N~1~-(5-Azido-2-nitrophenyl)ethane-1,2-diamine is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and applications
Propriétés
Numéro CAS |
65174-65-4 |
|---|---|
Formule moléculaire |
C8H10N6O2 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
N'-(5-azido-2-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10N6O2/c9-3-4-11-7-5-6(12-13-10)1-2-8(7)14(15)16/h1-2,5,11H,3-4,9H2 |
Clé InChI |
XRPLGHKLZZMSAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])NCCN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
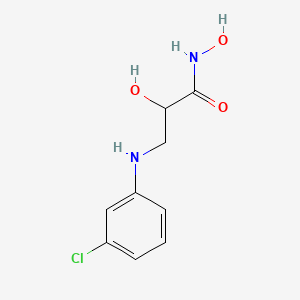
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

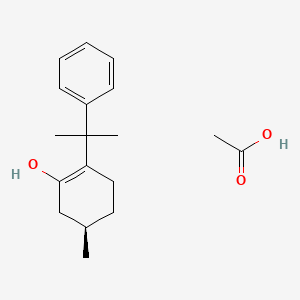
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
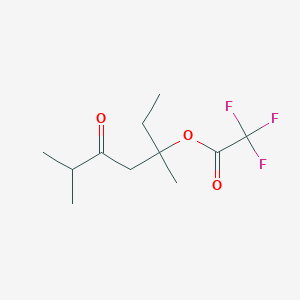
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
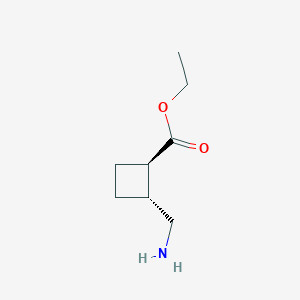
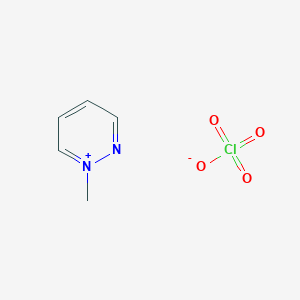
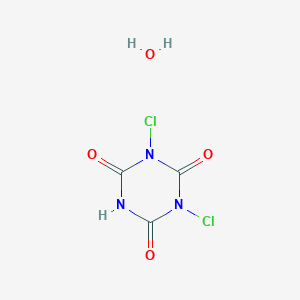
![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)
![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)
